Cas no 19892-92-3 ((S)-tert-Butyl 2-hydroxy-4-methylpentanoate)
19892-92-3 structure
Product Name:(S)-tert-Butyl 2-hydroxy-4-methylpentanoate
Numéro CAS:19892-92-3
Le MF:C10H20O3
Mégawatts:188.264003753662
MDL:MFCD11042369
CID:135797
PubChem ID:13237364
Update Time:2025-05-25
(S)-tert-Butyl 2-hydroxy-4-methylpentanoate Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-tert-Butyl 2-hydroxy-4-methylpentanoate
- Pentanoic acid,2-hydroxy-4-methyl-, 1,1-dimethylethyl ester, (2R)-
- TERT-BUTYL (R)-2-HYDROXY-4-METHYLPENTANOATE
- 2-Hydroxydibenzothiophene
- 2-Hydroxy-D-isocapronsaeure-tert-butylester
- 3-Hydroxydiphenylenesulfide
- D-Hyicap-OtBu
- dibenzo[b,d]thiophen-2-ol
- Dibenzothiophene-2-ol
- monohydroxydibenzothiophene
- AKOS006307315
- tert-Butyl(R)-2-hydroxy-4-methylpentanoate
- TERT-BUTYL (2R)-2-HYDROXY-4-METHYLPENTANOATE
- 19892-92-3
- (R)-tert-butyl 2-hydroxy-4-methylpentanoate
- Pentanoic acid, 2-hydroxy-4-methyl-, 1,1-dimethylethyl ester, (2R)-
- G74498
-
- MDL: MFCD11042369
- Piscine à noyau: 1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m1/s1
- La clé Inchi: JXHBSPWXNWZNDR-MRVPVSSYSA-N
- Sourire: O(C([C@@H](CC(C)C)O)=O)C(C)(C)C
Propriétés calculées
- Qualité précise: 188.14100
- Masse isotopique unique: 188.14124450g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 5
- Complexité: 168
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.2
- Surface topologique des pôles: 46.5Ų
Propriétés expérimentales
- Dense: 0.963
- Point d'ébullition: 206°C at 760 mmHg
- Point d'éclair: 72.5°C
- Indice de réfraction: 1.44
- Le PSA: 46.53000
- Le LogP: 1.73510
(S)-tert-Butyl 2-hydroxy-4-methylpentanoate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0979071-15g |
(R)-tert-butyl 2-hydroxy-4-methylpentanoate |
19892-92-3 | 95% | 15g |
$750 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0979071-1g |
(R)-tert-butyl 2-hydroxy-4-methylpentanoate |
19892-92-3 | 95% | 1g |
$750 | 2025-02-20 | |
| eNovation Chemicals LLC | Y0979071-5g |
(R)-tert-butyl 2-hydroxy-4-methylpentanoate |
19892-92-3 | 95% | 5g |
$1050 | 2023-09-02 | |
| Aaron | AR002CIO-250mg |
tert-Butyl (R)-2-hydroxy-4-methylpentanoate |
19892-92-3 | 95% | 250mg |
$236.00 | 2025-08-06 | |
| Aaron | AR002CIO-500mg |
Pentanoic acid, 2-hydroxy-4-methyl-, 1,1-dimethylethyl ester, (2R)- |
19892-92-3 | 97% | 500mg |
$491.00 | 2025-02-13 | |
| Aaron | AR002CIO-1g |
tert-Butyl (R)-2-hydroxy-4-methylpentanoate |
19892-92-3 | 95% | 1g |
$786.00 | 2025-08-06 | |
| 1PlusChem | 1P002CAC-250mg |
Pentanoic acid, 2-hydroxy-4-methyl-, 1,1-dimethylethyl ester, (2R)- |
19892-92-3 | 97% | 250mg |
$263.00 | 2023-12-19 | |
| 1PlusChem | 1P002CAC-500mg |
Pentanoic acid, 2-hydroxy-4-methyl-, 1,1-dimethylethyl ester, (2R)- |
19892-92-3 | 97% | 500mg |
$433.00 | 2023-12-19 | |
| 1PlusChem | 1P002CAC-1g |
Pentanoic acid, 2-hydroxy-4-methyl-, 1,1-dimethylethyl ester, (2R)- |
19892-92-3 | 97% | 1g |
$683.00 | 2023-12-19 | |
| eNovation Chemicals LLC | Y0979071-1g |
(R)-tert-butyl 2-hydroxy-4-methylpentanoate |
19892-92-3 | 95% | 1g |
$750 | 2025-02-28 |
(S)-tert-Butyl 2-hydroxy-4-methylpentanoate Littérature connexe
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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